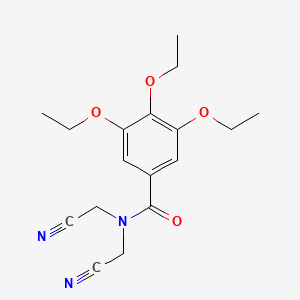

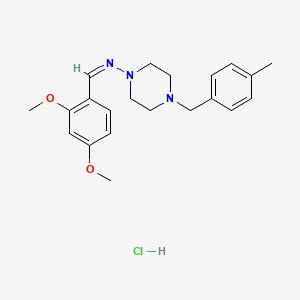

![molecular formula C21H25N5O2 B5551458 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on triazole derivatives, such as the compound , focuses on their synthesis and evaluation due to their wide range of biological activities. These compounds often exhibit significant antimicrobial, anti-inflammatory, and anticancer properties, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of triazole derivatives typically involves strategies such as the Claisen-Schmidt condensation or reactions with various aldehydes and acid chlorides. These methods allow for the introduction of diverse functional groups, enabling the customization of the molecule's biological activity and physical properties. For instance, Mahyavanshi et al. (2017) described the synthesis of triazole compounds through condensation reactions, highlighting the versatility of this approach in creating a range of derivatives (Mahyavanshi, Shukla, & Parmar, 2017).

科学的研究の応用

Macrocyclic Pyridyl Polyoxazoles

Research on macrocyclic pyridyl polyoxazoles, which are structurally related compounds, indicates their significant role in stabilizing G-quadruplex DNA and exhibiting cytotoxic activity against cancer cells. These compounds have been evaluated for their potential in cancer therapeutics due to their selective G-quadruplex stabilization properties and cytotoxic activities in human tumor cell lines, suggesting a promising avenue for evaluating the biological activity mechanisms associated with G-quadruplex ligands (Blankson et al., 2013).

Radiosynthesis of Herbicides and Safeners

The study on the radiosynthesis of chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 showcases the application of similar compounds in agriculture, focusing on understanding their metabolism and mode of action to improve herbicidal formulations and safeners for agricultural use (Latli & Casida, 1995).

Novel Triazole Synthesis for Antimicrobial Activity

The synthesis and evaluation of novel dipeptide derivatives attached to triazole-pyridine moiety for antimicrobial activities highlight the continuous effort in discovering new compounds with potential healthcare applications. The synthesized compounds showed good antimicrobial activity, and their structural confirmation through various spectroscopic techniques underlines the importance of structural elucidation in the development of new therapeutic agents (Ahmed et al., 2016).

Pyrazole, Thiazole, and Pyridine Derivatives as Antitumor Agents

Another significant area of research is the synthesis of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating the 2-thiazolyl moiety, demonstrating the exploration of novel compounds for their antitumor activities. This research emphasizes the potential of heterocyclic compounds in developing new cancer treatments, showcasing the diverse applications of these chemical structures in medicinal chemistry (Raslan et al., 2016).

特性

IUPAC Name |

2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-4-16-11-12-18(22-13-16)14-24(3)19(27)15-26-21(28)25(5-2)20(23-26)17-9-7-6-8-10-17/h6-13H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGGTDIOQFNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN(C)C(=O)CN2C(=O)N(C(=N2)C3=CC=CC=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

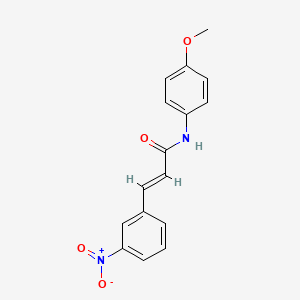

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)